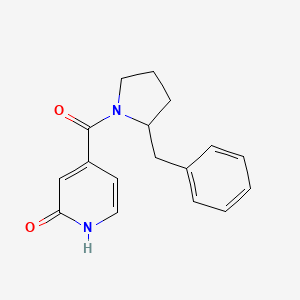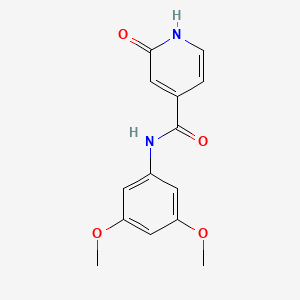![molecular formula C13H11ClN2O2 B6629289 N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629289.png)
N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide, also known as CMOPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMOPC is a pyridine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for research in several areas.
Mécanisme D'action
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide is not fully understood, but it is believed to involve the modulation of several neurotransmitters and receptors in the brain. N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has also been shown to interact with the GABA-A receptor, which is a target for several anxiolytic drugs.
Biochemical and Physiological Effects
N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been shown to have several biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as anticancer activity. N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide in lab experiments is its well-documented pharmacological effects, which make it a reliable tool for studying the mechanisms of action of drugs that target similar receptors and neurotransmitters. However, one limitation of using N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide, including the development of new drugs based on its structure and properties, the exploration of its potential applications in the treatment of anxiety and depression, and the investigation of its mechanisms of action in cancer cells. Additionally, further research is needed to fully understand the potential toxic effects of N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide and to identify any potential drug interactions.
Méthodes De Synthèse
The synthesis of N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide involves the reaction of 3-chlorobenzylamine with 2-pyridinecarboxylic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been studied for its potential applications in several areas of scientific research, including neuropharmacology, cancer research, and drug discovery. In neuropharmacology, N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In cancer research, N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been shown to inhibit the growth of several cancer cell lines, making it a potential candidate for the development of anticancer drugs. In drug discovery, N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been used as a lead compound for the development of new drugs with similar structures and properties.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-3-1-2-9(6-11)8-16-13(18)10-4-5-15-12(17)7-10/h1-7H,8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSYKSKBKLKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,6-Dichlorophenoxy)ethyl]-3-methylpyrrolidin-3-ol](/img/structure/B6629208.png)


![5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629231.png)
![5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629235.png)


![5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide](/img/structure/B6629251.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6629253.png)

![2-bromo-N-[(5-bromothiophen-3-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B6629267.png)

